molecular formula C26H25N3O2 B12946842 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- CAS No. 677007-33-9

4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-

Cat. No.: B12946842
CAS No.: 677007-33-9
M. Wt: 411.5 g/mol
InChI Key: QTRVUYNLFPBSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- features a central 4-piperidinone ring (a six-membered nitrogen-containing ring with a ketone group at position 4). The substituents at positions 1, 2, and 6 include:

  • 1-position: A 2-(1H-benzimidazol-2-yl)ethoxy chain, introducing a benzimidazole moiety linked via an ethoxy spacer.

Its structural analogs, however, highlight trends in bioactivity and physicochemical properties .

Properties

CAS No.

677007-33-9

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C26H25N3O2/c30-21-17-24(19-9-3-1-4-10-19)29(25(18-21)20-11-5-2-6-12-20)31-16-15-26-27-22-13-7-8-14-23(22)28-26/h1-14,24-25H,15-18H2,(H,27,28)

InChI Key

QTRVUYNLFPBSDL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CC1=O)C2=CC=CC=C2)OCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Solvent Selection and Dissolution Conditions

Preparation of this compound or closely related analogs typically involves dissolving the intermediate or final compound in suitable solvents to achieve pure amorphous or crystalline forms. The choice of solvent is critical for controlling polymorphism and purity.

  • Suitable solvents include:

    • Alcohol solvents (e.g., methanol, ethanol)
    • Chloro solvents (e.g., dichloromethane)
    • Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
    • Mixtures of the above solvents
  • Temperature ranges for dissolution:

    • Typically 20–35°C for dissolution steps
    • Lower temperatures (-30°C to 30°C, preferably 0–5°C) for crystallization or precipitation steps

These conditions help in controlling solubility and crystallization kinetics to obtain desired solid-state forms.

Preparation of Amorphous and Crystalline Forms

The compound can be isolated in different solid-state forms, which affect its stability and bioavailability. Two main forms are described:

  • Pure Amorphous Form:

    • Dissolve the compound in a suitable solvent or solvent mixture at 25°C to reflux temperature.
    • Remove the solvent by evaporation techniques such as vacuum drying, spray drying, or lyophilization.
    • Optional treatment with charcoal or filtration to remove impurities and color.
    • Resulting in a pure amorphous solid characterized by powder X-ray diffraction (PXRD) patterns.
  • Crystalline Form-2:

    • Dissolve the compound in a dichloromethane and methanol mixture at 20–35°C.
    • Remove solvent under reduced pressure.
    • Slurry the residue in cyclohexane at -30°C to 40°C to induce crystallization.
    • Use seeding with a small amount of crystalline form-2 to promote nucleation and polymorphic purity.
    • Filter, wash, and dry the crystalline solid.
    • This form shows distinct PXRD peaks and improved stability.
  • Crystalline Form-M:

    • Prepared similarly by dissolving in dichloromethane/methanol and combining with anti-solvents like methyl tert-butyl ether and cyclohexane.
    • Characterized by unique PXRD peaks at 2.8°, 5.7°, and 9.1° 2-theta.

Anti-Solvent Precipitation and Seeding Techniques

  • Anti-solvent addition (e.g., methyl tert-butyl ether, cyclohexane) to the solution induces precipitation of the crystalline form.
  • Seeding with pre-formed crystals enhances polymorphic control and yield.
  • Temperature control during anti-solvent addition (0 to 5°C preferred) is critical for product quality.

Solvent Removal Techniques

  • Evaporation under reduced pressure (rotary evaporation)
  • Flash evaporation
  • Vacuum drying
  • Agitated thin film drying (ATFD)
  • Spray drying or spray-freeze drying
  • Freeze drying (lyophilization)

These methods are chosen based on scale, thermal sensitivity, and desired solid form.

Summary Table of Preparation Parameters

Step Conditions/Parameters Notes
Dissolution solvent Alcohols, chloro solvents, polar aprotic solvents Mixtures allowed; temp 20–35°C
Solvent removal Vacuum drying, evaporation, spray drying, lyophilization To obtain amorphous or crystalline forms
Crystallization solvent Cyclohexane, methyl tert-butyl ether Anti-solvent for precipitation
Crystallization temperature -30°C to 40°C (preferably 0–5°C during anti-solvent addition) Controls polymorph formation
Seeding Small amount of crystalline form-2 Enhances nucleation and polymorphic purity
Purification Charcoal treatment, filtration Removes color and particulates
Solid form characterization PXRD patterns Confirms amorphous or crystalline forms

Research Findings and Process Optimization

  • The described processes yield high purity and polymorphic stability, essential for pharmaceutical applications.
  • The use of seeding and controlled temperature anti-solvent precipitation improves yield and reproducibility.
  • Amorphous solid dispersions can be prepared with pharmaceutically acceptable excipients to enhance solubility.
  • PXRD characterization is critical for confirming the solid-state form and ensuring batch-to-batch consistency.
  • The process is scalable and adaptable to industrial production with appropriate solvent recovery and drying technologies.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Hydroxylationm-CPBA, CHCl₃, 20°C, 15 min64
CyanoethylationAcrylonitrile, Triton B, 65–75°C, 9 h58
Benzimidazole formationo-Phenylenediamine, HCl, reflux, 12 h64
Oxime synthesisNH₂OH·HCl, NaOAc, EtOH, 30 min reflux61

Carbonyl Group Reactions

The 4-piperidinone carbonyl group undergoes nucleophilic additions:

  • Oxime formation : As shown in Step 5 above, the ketone reacts with hydroxylamine to form an oxime (Compound 25 in ).

  • Schiff base formation : Though not explicitly reported for Compound A , analogous 2,6-diphenylpiperidin-4-ones react with primary amines to form imines .

N-Alkylation

The piperidine nitrogen can undergo alkylation. For example, similar compounds react with alkyl halides or epoxides to form quaternary ammonium derivatives .

Benzimidazole Ring Modifications

The 1H-benzimidazol-2-yl group is relatively stable under acidic conditions but can undergo:

  • Protonation : The imidazole nitrogen may protonate in strong acids, altering solubility .

  • Coordination chemistry : Benzimidazole derivatives often act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), though this has not been explicitly studied for Compound A .

Spectroscopic Characterization

Critical data for Compound A and its intermediates include:

Table 2: Spectral Data for Key Derivatives

Compound1H-NMR^1 \text{H-NMR} (CDCl₃, δ ppm)IR (cm⁻¹)Mass (m/z)
Oxime derivative 3.94 (1H, H2a, dd), 3.81–3.88 (3H, m), 2.51–2.74 (4H, m)3250 (N–H)426.3
p-Chloro analog 3.94 (1H, dd, 3J=11.46Hz^3J = 11.46 \, \text{Hz}), 2.28 (1H, d)2950 (C–H)494.2

Stability and Degradation

  • Thermal stability : Decomposes above 159°C (melting point) .

  • Photolytic degradation : Benzimidazole rings are prone to UV-induced cleavage, though specific data for Compound A is unavailable .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of piperidinone compounds exhibit notable antimicrobial properties. For instance, studies on related compounds indicate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to interact with microbial targets, inhibiting growth and proliferation.

Case Study : A study evaluated the antimicrobial activity of synthesized piperidinone derivatives against multiple strains. The minimum inhibitory concentration (MIC) values indicated strong activity against pathogens like Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in developing new antimicrobial agents .

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N184.53Cancer cell line (HCT116)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell lines, particularly colorectal cancer cells.

Case Study : In vitro studies using the Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, compounds N9 and N18 showed IC50 values of 5.85 µM and 4.53 µM, respectively, indicating their superior potency against HCT116 cell lines .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

Mechanism of Action

The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)ethoxy)-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

Structural Differences :

  • Core ring: A partially saturated 1,2,5,6-tetrahydropyridine ring instead of a fully saturated 4-piperidinone.
  • 1-position substituent : A 2-(piperidin-1-yl)acetyl group instead of the benzimidazole-ethoxy chain.
  • Additional groups : A hydroxyl group at position 4 and an ester at position 3.

Functional Implications :

  • Reported antibacterial and antitumor activities in similar derivatives suggest that the piperidine-acetyl substituent may interact with microbial or cancer cell targets .
Parameter Target Compound Ethyl 4-hydroxy-2,6-diphenyl...
Core Structure 4-Piperidinone (saturated) 1,2,5,6-Tetrahydropyridine (partially unsaturated)
Key Substituents Benzimidazole-ethoxy, diphenyl Piperidinyl-acetyl, hydroxyl, ester, diphenyl
Bioactivity Not explicitly reported Antibacterial, antitumor

4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one Hydrochloride

Structural Differences :

  • Core ring: A five-membered pyrrolidin-2-one ring instead of a six-membered piperidinone.
  • Substituents: 4-position: A benzodiazol-2-yl group linked via a phenoxyethyl chain. 1-position: A 4-fluorophenylmethyl group.
  • Salt form : Hydrochloride, enhancing aqueous solubility.

Functional Implications :

  • The 4-fluorophenyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to diphenyl groups.
  • The hydrochloride salt improves bioavailability, a feature absent in the neutral target compound .
Parameter Target Compound Pyrrolidin-2-one Derivative
Core Structure 4-Piperidinone Pyrrolidin-2-one
Key Substituents Benzimidazole-ethoxy, diphenyl Benzodiazol-phenoxyethyl, 4-fluorophenylmethyl
Solubility Likely moderate (neutral) High (hydrochloride salt)

4-(1-(2-Bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Structural Differences :

  • Core ring : Pyrrolidin-2-one (similar to Section 2.2).
  • Substituents :
    • 4-position : A 2-bromoallyl-benzimidazole group.
    • 1-position : Methyl group.

Functional Implications :

  • The methyl group at position 1 reduces steric hindrance compared to bulkier substituents in the target compound.

Biological Activity

4-Piperidinone derivatives, particularly those substituted with benzimidazole and other functional groups, have garnered interest in medicinal chemistry due to their diverse biological activities. The compound 4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl- exhibits potential therapeutic properties across various biological systems. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Synthesis

The synthesis of 4-Piperidinone derivatives typically involves multi-step organic reactions. The compound can be synthesized through the reaction of piperidinone with appropriate benzimidazole derivatives and ethoxy functional groups. The resulting structure allows for enhanced interaction with biological targets, which is crucial for its pharmacological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor properties of piperidinone derivatives. For instance, compounds similar to 4-piperidinone have shown significant antiproliferative effects against various cancer cell lines, including:

  • MDA-MB231 (breast cancer)
  • PC3 (prostate cancer)
  • HCT116 (colon cancer)

The mechanism of action is often attributed to the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase IIα , leading to apoptosis in cancer cells .

Neuroleptic Activity

Compounds structurally related to 4-piperidinone have been evaluated for neuroleptic activity , demonstrating effects comparable to established antipsychotic medications like haloperidol. These compounds exhibit a reduction in extrapyramidal side effects while maintaining therapeutic efficacy .

Antimicrobial Properties

In addition to anticancer effects, piperidinone derivatives have been assessed for their antimicrobial activities . Studies indicate that certain synthesized piperidinones exhibit potent activity against both bacterial and fungal pathogens. For example:

  • Effective against strains such as Xanthomonas axonopodis and Ralstonia solanacearum.
  • Significant antifungal activity against Alternaria solani and Fusarium solani.

These findings suggest a broad-spectrum antimicrobial potential that warrants further investigation .

Enzyme Inhibition

Enzyme inhibition studies reveal that 4-piperidinone derivatives can act as inhibitors of critical enzymes such as acetylcholinesterase (AChE) and urease. Compounds have shown IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies illustrate the biological activity of 4-Piperidinone derivatives:

  • Anticancer Efficacy : A study demonstrated that a derivative exhibited higher potency than curcumin against breast and pancreatic cancer cell lines, with mechanisms involving the inhibition of HIF (hypoxia-inducible factor) pathways .
  • Neuroleptic Effects : In a comparative study with haloperidol, a synthesized piperidine derivative displayed similar neuroleptic properties but reduced side effects, making it a promising candidate for further development in psychiatric treatments .
  • Antimicrobial Screening : A series of piperidine derivatives were tested against various pathogens, showing significant antibacterial and antifungal activities compared to standard drugs like chloramphenicol .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-4-piperidinone?

  • Methodology : A common approach involves sequential functionalization of 2,6-diarylpiperidin-4-one precursors. Key steps include:

N-Hydroxylation : Introduction of hydroxyl groups at the piperidinone nitrogen.

Cyanoethylation : Reaction with acrylonitrile to form a cyanoethyl intermediate.

Condensation : Acid-catalyzed cyclization with o-phenylenediamine to incorporate the benzimidazole moiety .

  • Optimization : Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hours) significantly impact yield (reported 50–70%) .

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal refinement to confirm stereochemistry and bond angles .
  • Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm), IR for carbonyl (C=O stretch ~1700 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. What are the preliminary biological activities reported for this compound?

  • Antimicrobial Screening : In vitro assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) show moderate activity (MIC 25–50 µg/mL). Activity is attributed to the benzimidazole moiety disrupting microbial DNA synthesis .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) with comparable yields .
  • Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) during condensation steps improves cyclization efficiency .
    • Data Table :
MethodTime (h)Yield (%)Purity (%)
Conventional thermal245595
Microwave-assisted26098

Q. How does substituent variation on the aryl groups affect pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂ at para position) enhance antifungal activity (MIC 12.5 µg/mL) but reduce solubility.
  • Bulkier substituents (e.g., -OCH₃) decrease membrane penetration, lowering efficacy .
    • Advanced Characterization : Molecular docking studies (e.g., with fungal CYP51 enzyme) predict binding affinities correlating with experimental MIC values .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC Protocols :

  • Mobile phase : Methanol/buffer (65:35, pH 4.6) with sodium 1-octanesulfonate as an ion-pairing agent.
  • Detection : UV at 254 nm, retention time ~8.2 minutes .
    • Validation : Linearity (R² > 0.99) over 1–100 µg/mL, LOD 0.5 µg/mL .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data?

  • Case Study : One study reports MIC = 25 µg/mL against E. coli, while another shows no activity.
  • Root Causes :

Strain variability : Use of lab-adapted vs. clinical isolates with differing efflux pump expression.

Assay conditions : Variations in inoculum size (10⁵ vs. 10⁷ CFU/mL) or growth media (Mueller-Hinton vs. LB agar) .

  • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Methodological Guidance

Q. What computational tools are recommended for modeling this compound’s interactions?

  • Software :

  • AutoDock Vina : For docking studies with target proteins (e.g., bacterial gyrase).
  • Gaussian 16 : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to assess stability under varying pH conditions?

  • Procedure :

Prepare solutions in buffers (pH 1.2, 4.5, 7.4).

Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

Key finding : Stable at pH 7.4 (>90% remaining), but rapid degradation at pH 1.2 (t₁/₂ = 2 hours) due to benzimidazole ring protonation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.